molecular formula C8H15NO2 B13191502 4-(Pentan-2-yl)-1,3-oxazolidin-2-one

4-(Pentan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13191502
M. Wt: 157.21 g/mol
InChI Key: JUGUBFFULHFZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentan-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the pentan-2-yl group attached to the oxazolidinone ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate amine with an epoxide or a carbonyl compound. One common method involves the reaction of pentan-2-amine with ethylene oxide under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated into the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(Pentan-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Pentan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentan-2-yl)oxazolidin-2-one
  • 3-Methyl-2-propylpentyl (4-sulfamoylphenyl)carbamate
  • 3-Methyl-pentan-2-yl- (4-sulfamoylphenyl)carbamate

Uniqueness

4-(Pentan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the pentan-2-yl group attached to the oxazolidinone ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-pentan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-3-4-6(2)7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

JUGUBFFULHFZPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1COC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.